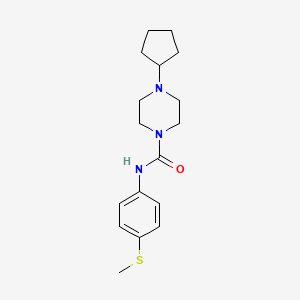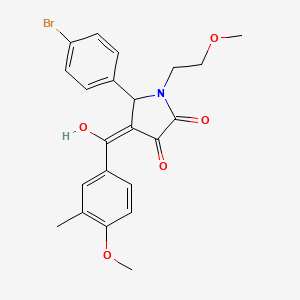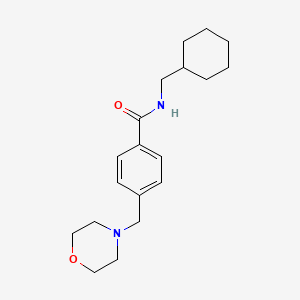![molecular formula C12H12N4S B5352504 3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5352504.png)
3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazine ring fused to an indole moiety, with a propylsulfanyl group attached to the triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole typically involves the reaction of isatin with thiocarbohydrazide in glacial acetic acid to form the intermediate 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol . This intermediate can then be reacted with propyl bromide in the presence of a base such as potassium carbonate to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The propylsulfanyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate or sodium hydride are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazine ring.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole has shown potential in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce oxidative stress in cancer cells, leading to cell death . The compound may also interact with enzymes or receptors involved in cell proliferation and apoptosis, thereby inhibiting cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazino[5,6-b]indole: Lacks the propylsulfanyl group but shares the core structure.
1,2,4-triazino[5,6-b]indole-3-thiol: Contains a thiol group instead of the propylsulfanyl group.
1,2,4-triazino[5,6-b]indole-3-amine: Contains an amino group instead of the propylsulfanyl group.
Uniqueness
3-(propylsulfanyl)-5
Properties
IUPAC Name |
3-propylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4S/c1-2-7-17-12-14-11-10(15-16-12)8-5-3-4-6-9(8)13-11/h3-6H,2,7H2,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDJXTTTXAPJJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C3=CC=CC=C3N2)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4-dimethoxy-N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5352421.png)
![5-{[{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B5352432.png)
![1'-benzyl-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5352438.png)
![7-but-3-enoyl-2-ethyl-N-[2-(tetrahydrofuran-3-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5352445.png)
![3-[(3-bromophenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one](/img/structure/B5352450.png)
![N-[3-(cyclohexylthio)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5352455.png)
![methyl 3-{[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B5352465.png)
![N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-4-isopropylbenzohydrazide](/img/structure/B5352512.png)

![ETHYL 2-{2-[(4-METHOXY-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B5352526.png)
![8-Methyl-2,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene;hydrochloride](/img/structure/B5352530.png)

![(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B5352541.png)

